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Compound of Interest

Compound Name: Phenothiazine-d8

Cat. No.: B12294954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Phenothiazine-d8. It is intended to be a valuable resource for researchers,

scientists, and professionals involved in drug development and other scientific endeavors

requiring detailed information about this deuterated compound. This guide includes quantitative

data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties
Phenothiazine-d8 is the deuterated analog of phenothiazine, a well-known heterocyclic

compound that forms the structural backbone of a class of antipsychotic drugs. The substitution

of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule,

which can have significant implications for its metabolic stability and pharmacokinetic profile.
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Property Value Source

Chemical Name
Phenothiazine-1,2,3,4,6,7,8,9-

d8
N/A

CAS Number 1219803-41-4 [1][2]

Molecular Formula C₁₂HD₈NS [1]

Molecular Weight 207.32 g/mol [1]

Appearance Yellow Solid [1]

Purity ≥98% (atom D) [1]

Thermal Properties
Precise experimental data for the melting and boiling points of Phenothiazine-d8 are not

readily available in the surveyed literature. However, the values for its non-deuterated

counterpart, Phenothiazine (CAS 92-84-2), can be used as a close approximation. Isotopic

substitution with deuterium typically has a minimal effect on these bulk properties.

Property Value (for Phenothiazine) Source

Melting Point 185.1 °C [3]

Boiling Point 371 °C [4]

Solubility
Detailed solubility studies for Phenothiazine-d8 in a range of solvents have not been

extensively published. The solubility of the parent compound, phenothiazine, provides a useful

reference.
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Solvent
Solubility (for
Phenothiazine)

Source

Water Insoluble [4]

Hot Acetic Acid Soluble [4]

Benzene Soluble [4]

Ether Soluble [4]

Petroleum Ether Insoluble [4]

Chloroform Insoluble [4]

Experimental Protocols
The following sections outline generalized experimental protocols for the determination of key

physicochemical and structural properties of Phenothiazine-d8. These are based on standard

laboratory techniques and methodologies applied to similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity, structure, and isotopic purity of Phenothiazine-d8.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Phenothiazine-d8 in a suitable deuterated solvent

(e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should

be based on the solubility of the compound and the desired spectral window.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

Acquire a proton NMR spectrum to verify the absence of signals in the aromatic region,

confirming the high level of deuteration.

Residual proton signals from the solvent or minor impurities can be used as internal

references.
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²H (Deuterium) NMR Spectroscopy:

Acquire a deuterium NMR spectrum to observe the signals corresponding to the deuterium

atoms on the phenothiazine ring.

This provides direct evidence of deuteration and can be used to confirm the positions of

the deuterium labels.

¹³C NMR Spectroscopy:

Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the molecule.

The coupling between carbon and deuterium (C-D) will result in characteristic splitting

patterns, further confirming the locations of deuteration.

Data Analysis: Process the spectra using appropriate software to assign peaks, determine

chemical shifts (ppm), and calculate coupling constants (Hz). The integration of signals in the

²H NMR can be used to estimate the isotopic purity.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of

Phenothiazine-d8.

Methodology:

Sample Preparation: Prepare a dilute solution of Phenothiazine-d8 in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization

technique that is well-suited for producing intact molecular ions.

Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The spectrum

should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of
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Phenothiazine-d8.

Data Analysis: Determine the exact mass of the molecular ion. This value should be

compared to the theoretical exact mass of C₁₂HD₈NS to confirm the elemental composition.

The isotopic pattern of the molecular ion peak will also reflect the presence of deuterium.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Phenothiazine-d8 and to observe the

vibrational modes involving deuterium.

Methodology:

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet

or as a thin film on a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Spectral Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands.

Key vibrational modes to observe include:

C-D stretching: These vibrations will appear at lower frequencies (around 2100-2300

cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-

deuterated compound.

N-H stretching: The N-H stretch of the secondary amine should be observable (typically

around 3300-3500 cm⁻¹).

Aromatic C=C stretching: These bands will be present in the 1400-1600 cm⁻¹ region.

C-N and C-S stretching: These vibrations will appear in the fingerprint region (below 1400

cm⁻¹).

Signaling Pathway
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Phenothiazine and its derivatives are well-known for their antipsychotic effects, which are

primarily mediated through their interaction with dopamine receptors in the central nervous

system. The primary mechanism of action is the antagonism of the D2 subtype of dopamine

receptors.
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Caption: Dopamine D2 Receptor Antagonism by Phenothiazine-d8.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

Phenothiazine-d8.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12294954?utm_src=pdf-body-img
https://www.benchchem.com/product/b12294954?utm_src=pdf-body
https://www.benchchem.com/product/b12294954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12294954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials
(Diphenylamine-d10, Sulfur)

Synthesis:
Deuterated Phenothiazine

Formation

Purification
(e.g., Recrystallization,

Chromatography)

Physicochemical
Characterization

NMR Spectroscopy
(¹H, ²H, ¹³C) Mass Spectrometry IR Spectroscopy Purity Assessment

(e.g., HPLC)

Pure Phenothiazine-d8

 Confirmation

Click to download full resolution via product page

Caption: Synthesis and Characterization Workflow for Phenothiazine-d8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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